molecular formula C6H5N3O2 B1628800 Methyl 3-cyano-1H-pyrazole-4-carboxylate CAS No. 33090-69-6

Methyl 3-cyano-1H-pyrazole-4-carboxylate

Cat. No. B1628800
CAS RN: 33090-69-6
M. Wt: 151.12 g/mol
InChI Key: BJEKUJBQGOTHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-cyano-1H-pyrazole-4-carboxylate” is a derivative of 4-Pyrazolecarboxylic Acid. It is used in the preparation of androgen receptor (AR) antagonists as well as pyrazole nucleosides . It is also used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of pyrazole derivatives like “Methyl 3-cyano-1H-pyrazole-4-carboxylate” involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a novel two-step synthesis was developed for the synthesis of isomeric methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates. It comprises acylation of hydrazines with methyl malonyl chloride followed by cyclization of the hydrazines with tert-butoxy-bis(dimethylamino)methane .


Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .


Physical And Chemical Properties Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds. They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Green Synthesis Approaches

A noteworthy application of Methyl 3-cyano-1H-pyrazole-4-carboxylate derivatives involves environmentally friendly synthesis methods. Zonouz et al. (2012) highlighted a green and efficient one-pot, four-component synthesis of Methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates in water. This method is catalyst-free, atom-economical, and does not require complex work-up or purification, yielding the target compounds in good yields (Zonouz, Eskandari, & Khavasi, 2012).

Structural and Spectral Studies

Another research avenue involves the structural and spectral investigation of Pyrazole-4-carboxylic acid derivatives. Viveka et al. (2016) conducted combined experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. Their work provides insights into the compound's structural and electronic properties, offering a foundation for further applications in material science and drug design (Viveka et al., 2016).

Safety and Hazards

“Methyl 3-cyano-1H-pyrazole-4-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . Therefore, future directions may include the development of novel synthesis methods and exploration of new applications of pyrazole derivatives.

properties

IUPAC Name

methyl 5-cyano-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-11-6(10)4-3-8-9-5(4)2-7/h3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEKUJBQGOTHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617936
Record name Methyl 5-cyano-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-cyano-1H-pyrazole-4-carboxylate

CAS RN

33090-69-6
Record name Methyl 5-cyano-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-cyano-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-cyano-1H-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-cyano-1H-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-cyano-1H-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-cyano-1H-pyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-cyano-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.